molecular formula C11H9NO3 B8795304 7-methoxy-1-nitrosonaphthalen-2-ol CAS No. 65300-88-1

7-methoxy-1-nitrosonaphthalen-2-ol

Cat. No. B8795304
Key on ui cas rn: 65300-88-1
M. Wt: 203.19 g/mol
InChI Key: UVNKSTJWSMMDEZ-UHFFFAOYSA-N
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Patent
US05082932

Procedure details

110.2 g (0.633 mol) of 7-methoxy-β-naphthol were nitrosated in a mixture of 650 ml of glacial acetic acid and 65 ml of water at 0° C. in the course of two hours using a solution of 45.0 g (0.65 mol) of sodium nitrite in 340 ml of water. Stirring was continued for a further two hours and in this time the temperature of the reaction mixture was allowed to rise to 22° C. Then the volume was made up to 1.6 l with water and the precipitated product was filtered off by suction. After drying, 120.3 g (93.5%) of 1-nitroso-7-methoxy-β-naphthol were obtained.
Quantity
110.2 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
340 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([OH:13])=[CH:10]2)=[CH:5][CH:4]=1.[N:14]([O-])=[O:15].[Na+]>C(O)(=O)C.O>[N:14]([C:10]1[C:11]2[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:12]=2)[CH:7]=[CH:8][C:9]=1[OH:13])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
110.2 g
Type
reactant
Smiles
COC1=CC=C2C=CC(=CC2=C1)O
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
340 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 22° C
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered off by suction
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=O)C1=C(C=CC2=CC=C(C=C12)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 120.3 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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